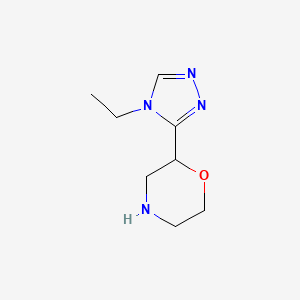
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine is a heterocyclic compound that contains both a triazole ring and a morpholine ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the morpholine ring is a six-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with morpholine under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the triazole ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and morpholine rings.
Reduction: Reduced derivatives with potential changes in the triazole ring.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Materials Science: The compound is used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biological Research: It is studied for its potential biological activities, including anticancer and antiviral properties.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit the activity of certain enzymes by binding to their active sites. For example, it can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs . Additionally, the compound can interact with DNA and RNA, leading to potential anticancer and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties.
4-ethyl-1,2,4-triazole: A derivative of triazole with an ethyl group at the 4-position.
Morpholine: A six-membered ring containing one nitrogen and one oxygen atom, similar to the morpholine ring in the compound.
Uniqueness
2-(4-ethyl-4H-1,2,4-triazol-3-yl)morpholine is unique due to the combination of the triazole and morpholine rings in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C8H14N4O/c1-2-12-6-10-11-8(12)7-5-9-3-4-13-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
CEOKVHXXLGDCLM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NN=C1C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


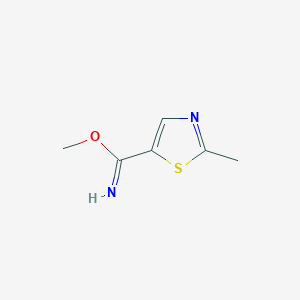

![N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13317737.png)
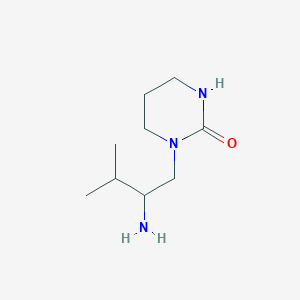
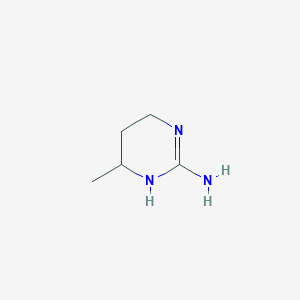

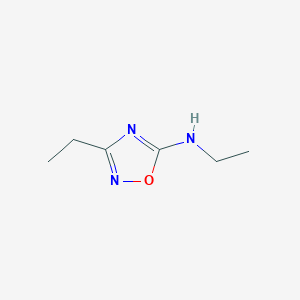


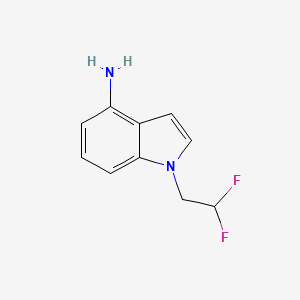
![10-Boc-2,10-diaza-spiro[6.5]dodecan-1-one](/img/structure/B13317796.png)
![1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine](/img/structure/B13317802.png)


